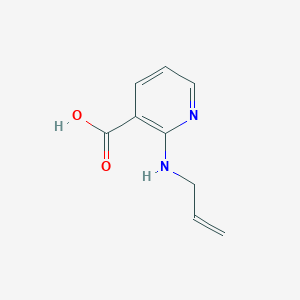

2-(Allylamino)nicotinic acid

Übersicht

Beschreibung

2-(Allylamino)nicotinic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2-(Allylamino)nicotinic acid, also known as niacin or vitamin B3, primarily targets the nicotinamide coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . In addition to indirect effects via nicotinamide coenzymes, it also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox reactions and NAD-dependent pathways . It is involved in the metabolism of nicotine in bacteria, where it is catabolized into fumaric acid via 10 steps, which then enters the tricarboxylic acid (TCA) cycle . It also influences human DNA repair and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action include maintaining efficient cellular function, influencing DNA repair, and managing cellular stress responses . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in plants, exogenous application of thiamine and nicotinic acid can improve tolerance to lead-induced metal stress . .

Biologische Aktivität

2-(Allylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

- CAS Number : 1019126-98-7

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other biological targets. The compound may modulate neurotransmitter release and exhibit anti-inflammatory properties through the following mechanisms:

- Inhibition of Lipolysis : Similar to nicotinic acid, it may inhibit fat mobilization in adipose tissue, leading to decreased plasma free fatty acids and thus reducing triglyceride synthesis in the liver .

- Modulation of Lipoprotein Levels : It has been shown to influence the levels of lipoproteins, particularly increasing high-density lipoprotein (HDL) while decreasing low-density lipoprotein (LDL) .

- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress, contributing to its potential therapeutic effects against various diseases.

Lipid Metabolism

Research indicates that this compound can significantly affect lipid profiles:

- Increased HDL Levels : Studies have demonstrated that derivatives of nicotinic acid can enhance HDL cholesterol levels, which is beneficial for cardiovascular health .

- Decreased LDL Levels : The compound may also reduce LDL cholesterol levels, thereby lowering the risk of atherosclerosis and related cardiovascular diseases .

Antitumor Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cells:

- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective in reducing cell viability in breast cancer models by inducing apoptosis .

- Mechanistic Insights : The mechanism by which it exerts these effects may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

- Cardiovascular Health :

- Antiproliferative Effects :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | HDL Increase | LDL Decrease | Antitumor Activity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Significant | Significant | Moderate | nAChR modulation, antioxidant activity |

| Nicotinic Acid | High | High | Low | Lipolysis inhibition |

| Other HDAC Inhibitors | Variable | Variable | High | HDAC inhibition |

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

2-(Allylamino)nicotinic acid exhibits several pharmacological properties that make it a candidate for therapeutic development:

- Vasodilatory Effects: Similar to its analogs, it may induce vasodilation, enhancing local blood flow and potentially aiding in the treatment of conditions such as muscle pain and joint inflammation.

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects: It may interact with nicotinic acetylcholine receptors, influencing neurotransmission and offering neuroprotective benefits.

Biochemical Applications

The compound's biochemical properties allow it to interact with various enzymes and proteins, influencing metabolic pathways:

- Metabolic Pathways: It is involved in several metabolic processes and can affect metabolic flux or metabolite levels in biological systems.

- Enzyme Interaction: Research indicates that it may modulate the activity of enzymes like cyclooxygenase, which are critical in inflammatory responses.

Case Study 1: Vasodilatory Effects

In a controlled study examining the effects of this compound on peripheral blood flow, subjects demonstrated significant increases in local circulation following topical application. This effect was attributed to the compound's ability to induce vasodilation through prostaglandin release.

| Study | Method | Result |

|---|---|---|

| Vasodilatory Response | Topical application on human subjects | Increased local blood flow observed |

Case Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of this compound found that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory conditions.

| Study | Method | Result |

|---|---|---|

| Anti-inflammatory Effects | In vitro cytokine analysis | Significant reduction in IL-6 and TNF-alpha levels |

Comparison with Related Compounds

To contextualize its unique properties, here is a comparison with similar compounds:

| Compound Name | Key Properties | Applications |

|---|---|---|

| Methyl Nicotinate | Vasodilatory effects | Topical pain relief |

| Nicotinic Acid | Lipid-modifying effects | Dyslipidemia treatment |

| 2-Methylheptyl Nicotinate | Antifungal and antibacterial properties | Pharmaceutical formulations |

This compound stands out due to its distinct chemical structure, which allows for a broader range of chemical reactions and potential applications compared to other nicotinate derivatives.

Analyse Chemischer Reaktionen

Key Reaction Types for Nicotinic Acid Analogues

While not specific to 2-(allylamino)nicotinic acid, the following reactions are relevant to substituted nicotinic acids:

Nucleophilic Substitution

-

Chlorine or halogen substituents on pyridine rings (e.g., 2-chloronicotinic acid) can undergo substitution with amines .

-

Example: Reaction of 2-chloro-3-trichloromethylpyridine with liquid ammonia yields 2-amino-3-trichloromethylpyridine .

Hydrolysis Reactions

-

Ester or nitrile derivatives of nicotinic acid are hydrolyzed to carboxylic acids under acidic/basic conditions .

-

Example: Ethyl nicotinate → nicotinic acid via sulfuric acid catalysis .

Amide Formation

Potential Reactivity of this compound

Based on structural analogs, hypothetical reactions could include:

-

Allyl Group Functionalization : The allylamino substituent may participate in:

-

Cycloadditions (e.g., Diels-Alder reactions).

-

Oxidation of the allylic double bond to form epoxides or diols.

-

-

Carboxylic Acid Reactivity :

-

Esterification or salt formation with bases.

-

Decarboxylation under thermal or acidic conditions.

-

Thermochemical Data for Nicotinic Acid Derivatives

While specific data for this compound are unavailable, thermodynamic parameters for nicotinic acid include :

| Parameter | Value (Nicotinic Acid) |

|---|---|

| Enthalpy of Sublimation (ΔH) | 29.49 ± 0.29 kcal/mol |

| Heat Capacity (Cₚ) | 24.2 ± 0.1 kcal/mol at 362 K |

Critical Research Gaps

-

No peer-reviewed studies or patents in the provided sources address this compound directly.

-

Synthetic protocols for allylamino-substituted pyridinecarboxylic acids remain unexplored in the indexed literature.

Recommendations for Further Investigation

-

Explore cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce allylamino groups to nicotinic acid scaffolds.

-

Investigate protecting group strategies for the carboxylic acid functionality during allylamine conjugation.

Eigenschaften

IUPAC Name |

2-(prop-2-enylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIHOHTUZOCWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.